physicochemical properties of deuterated leucomalachite green
physicochemical properties of deuterated leucomalachite green
An In-depth Technical Guide on the Physicochemical Properties of Deuterated Leucomalachite Green
Introduction
Leucomalachite green (LMG) is the reduced, colorless form of the triphenylmethane (B1682552) dye, malachite green (MG).[1][2] Malachite green has been widely utilized as an effective and low-cost antifungal and antiprotozoan agent in the aquaculture industry.[3][4] However, its use in food-producing animals is prohibited in many countries due to concerns over its potential carcinogenicity and mutagenicity.[5][6]
Upon absorption in fish, malachite green is metabolized and reduced to leucomalachite green, which can persist in fatty tissues for extended periods.[1][3][7] Consequently, LMG serves as the marker residue for monitoring the illegal use of MG in aquaculture products.[1] The long-term toxicity of LMG is considered to be of greater concern than that of the parent compound.[3]
Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), is a critical tool in pharmaceutical research and analytical chemistry. In drug development, selective deuteration can alter the metabolic profile of a compound, often leading to increased metabolic stability by leveraging the kinetic isotope effect.[8] In analytical sciences, deuterated analogs are the gold standard for use as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior and distinct mass.[9]
This guide provides a comprehensive overview of the core . As direct experimental data for the deuterated form is scarce, this document synthesizes information on the non-deuterated LMG with the established principles of deuterium isotope effects to offer a detailed technical perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of non-deuterated leucomalachite green are well-documented. Deuteration is expected to introduce subtle but predictable changes to these properties.
Properties of Leucomalachite Green (Non-deuterated)
The following table summarizes the key physicochemical data for standard leucomalachite green.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂ | [2] |
| Molecular Weight | 330.47 g/mol | [2] |
| Appearance | Off-white to light-brown powder | [1][2] |
| Melting Point | 100-102 °C | [2][5] |
| Boiling Point | 414 °C (Predicted) | [1] |
| Water Solubility | 6.40 x 10⁻² mg/L at 25 °C (Estimated) | [1] |
| Other Solubilities | Very soluble in benzene (B151609) and ethyl ether; Soluble in ethanol, toluene, chloroform. | [2][10] |
| Vapor Pressure | 1.92 x 10⁻⁷ mm Hg at 25 °C (Estimated) | [1] |
| LogP (Octanol-Water) | 5.91 | [5] |
Predicted Impact of Deuteration on Physicochemical Properties
Deuterium substitution primarily affects properties related to molecular mass and bond vibrational energy. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, leading to significant consequences, particularly in reaction kinetics.[8][11] The table below compares the known properties of LMG with the predicted properties of a deuterated analog, Leucomalachite Green-d6 (LMG-d6), where the phenyl ring and the central methine proton are deuterated.[12]
| Property | Leucomalachite Green (LMG) | Deuterated LMG (LMG-d6) | Rationale for Change |
| Molecular Formula | C₂₃H₂₆N₂ | C₂₃H₂₀D₆N₂ | Substitution of 6 Hydrogen atoms with Deuterium. |
| Molecular Weight | 330.47 g/mol | 336.50 g/mol | Increased mass due to the presence of 6 neutrons.[12] |
| Melting/Boiling Point | 100-102 °C / 414 °C | Slightly altered | Deuteration can cause minor changes in intermolecular forces (van der Waals forces) and crystal packing, leading to small shifts in melting and boiling points.[13] |
| Lipophilicity (LogP) | 5.91 | Slightly lower | The C-D bond is shorter and less polarizable than the C-H bond, which can lead to a slight reduction in hydrophobicity.[11] |
| Metabolic Stability | Baseline | Significantly increased | The higher bond energy of C-D compared to C-H results in a slower rate of cleavage for reactions where this is the rate-determining step (Primary Kinetic Isotope Effect). This can significantly slow metabolic N-demethylation and oxidation.[8] |
Experimental Protocols
Synthesis of Deuterated Leucomalachite Green
The synthesis of LMG is typically achieved through the condensation of benzaldehyde (B42025) with N,N-dimethylaniline.[6] For a deuterated analog like LMG-d6, deuterated benzaldehyde (benzaldehyde-d6) would be used as a starting material.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine deuterated benzaldehyde (1 equivalent), N,N-dimethylaniline (4 equivalents), and an acid catalyst such as p-toluenesulfonic acid (1 equivalent) in a suitable solvent like benzene.[14]
-
Condensation: Heat the mixture to reflux for several hours (e.g., 9 hours) to drive the condensation reaction, collecting the water byproduct in the Dean-Stark trap.[14]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., benzene) and wash with a 10% sodium bicarbonate solution followed by brine to neutralize the acid and remove impurities.[14]
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude deuterated leucomalachite green can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.[14]
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of deuterated leucomalachite green.
Analytical Characterization and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of LMG in complex matrices like fish tissue.[4][7]
Methodology for LC-MS/MS Analysis:
-
Sample Preparation (Extraction):
-
Homogenize the tissue sample (e.g., fish muscle).
-
Spike the homogenate with a known concentration of deuterated LMG as an internal standard.[9]
-
Perform a liquid-liquid extraction using a suitable solvent mixture, such as acetonitrile (B52724) and methylene (B1212753) chloride.[7]
-
The organic extract may be further cleaned up using solid-phase extraction (SPE) to remove matrix interferences.[9]
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm diameter) is commonly used.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) and an organic solvent (e.g., acetonitrile) is typical.[15]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.[9]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (LMG) and the internal standard (deuterated LMG). For example:
-
LMG: m/z 331 → m/z 239, 316
-
Deuterated LMG (e.g., LMG-d5): m/z 336 → m/z 244, 321
-
-
Quantification: The concentration of LMG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: General workflow for the analysis of LMG using LC-MS/MS.
Metabolic Pathways and the Impact of Deuteration
Malachite green is primarily metabolized in vivo to leucomalachite green.[16] Both MG and LMG can then undergo further biotransformation, primarily through N-demethylation, producing a series of secondary and primary arylamine metabolites.[3][17] These metabolites are of toxicological concern.
The replacement of hydrogen with deuterium at or near a site of metabolism can significantly slow down the reaction rate. This kinetic isotope effect is most pronounced when a C-H bond is broken in the rate-determining step of the metabolic pathway. For LMG, deuteration on the N-methyl groups or the aromatic rings could impede oxidative metabolism, thereby increasing the compound's half-life.
Caption: Metabolic conversion of MG and the inhibitory effect of deuteration.
Conclusion
Deuterated leucomalachite green represents a vital tool for both toxicological research and analytical chemistry. While its core physicochemical properties closely mirror those of its non-deuterated counterpart, the increased mass and greater C-D bond strength introduce critical differences. The most significant of these is the potential for increased metabolic stability due to the kinetic isotope effect, a property of immense interest to drug development professionals. Furthermore, its role as a perfect internal standard for mass spectrometry ensures more accurate and reliable quantification of leucomalachite green residues in various matrices, which is essential for food safety and environmental monitoring. The experimental protocols and predictive data outlined in this guide provide a foundational resource for scientists working with this important compound.
References
- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Methods for the Detection and Determination of Malachite Green and Leuco-Malachite Green in Aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Malachite green - Wikipedia [en.wikipedia.org]
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- 10. LEUCOMALACHITE GREEN | 129-73-7 [chemicalbook.com]
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- 12. Leucomalachite Green-d6 | CymitQuimica [cymitquimica.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Fluorinated Analogs of Malachite Green: Synthesis and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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